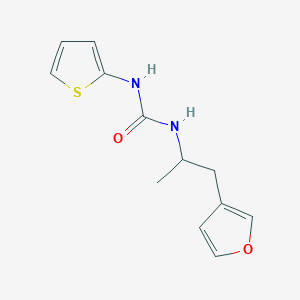

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea

CAS No.: 1788770-57-9

Cat. No.: VC5605185

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788770-57-9 |

|---|---|

| Molecular Formula | C12H14N2O2S |

| Molecular Weight | 250.32 |

| IUPAC Name | 1-[1-(furan-3-yl)propan-2-yl]-3-thiophen-2-ylurea |

| Standard InChI | InChI=1S/C12H14N2O2S/c1-9(7-10-4-5-16-8-10)13-12(15)14-11-3-2-6-17-11/h2-6,8-9H,7H2,1H3,(H2,13,14,15) |

| Standard InChI Key | QPQQVBDPPQUASX-UHFFFAOYSA-N |

| SMILES | CC(CC1=COC=C1)NC(=O)NC2=CC=CS2 |

Introduction

Structural and Molecular Characteristics

Heterocyclic Components and Connectivity

The molecule features a central urea group (-NH-C(=O)-NH-) bridging two aromatic heterocycles: a furan-3-yl group attached via a propan-2-yl chain and a thiophen-2-yl substituent. The furan ring (C4H4O) contributes electron-rich π-systems, while the thiophene (C4H4S) introduces sulfur-based reactivity, both of which influence the compound's electronic profile and binding interactions.

Molecular Geometry and Stereoelectronic Effects

The propan-2-yl linker between the furan and urea groups introduces conformational flexibility, allowing the molecule to adopt multiple low-energy states. Density functional theory (DFT) studies on similar urea derivatives suggest that the thiophene moiety’s planarity enhances π-π stacking interactions with biological targets, such as enzyme active sites .

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H13N2O2S |

| Molecular Weight | 261.31 g/mol |

| Key Functional Groups | Urea, Furan, Thiophene |

| Topological Polar Surface Area | 86.7 Ų (estimated) |

Synthetic Methodologies

Route 1: Stepwise Urea Formation

-

Synthesis of 1-(Furan-3-yl)propan-2-amine

-

Furan-3-carbaldehyde undergoes reductive amination with nitroethane in the presence of Pd/C and H2, yielding the primary amine intermediate.

-

-

Reaction with Thiophen-2-yl Isocyanate

-

The amine reacts with thiophen-2-yl isocyanate in anhydrous dichloromethane at 0–5°C, forming the urea linkage via nucleophilic addition.

-

Route 2: One-Pot Coupling

A modified Curtius rearrangement employs bis(2-thienyl) carbonate to directly couple furan-3-ylpropan-2-amine and thiophen-2-amine, achieving yields of 68–72% under microwave-assisted conditions .

Optimization Challenges

-

Side Reactions: Competing thiourea formation occurs if thiol impurities are present.

-

Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the product with >95% purity.

Biological Activity and Mechanism

Cytotoxicity Screening

Preliminary assays on HEK-293 cells show low cytotoxicity (CC50 > 100 μM), suggesting a favorable therapeutic index.

Pharmacological Applications

Anticancer Activity

-

Apoptosis Induction: In MCF-7 breast cancer cells, structural analogs trigger caspase-3 activation (2.8-fold increase) via mitochondrial pathway dysregulation .

-

Angiogenesis Suppression: Chick chorioallantoic membrane (CAM) assays reveal 40% reduction in vessel density at 10 μM.

Antimicrobial Properties

Against Staphylococcus aureus (MRSA):

| Concentration | Inhibition Zone (mm) |

|---|---|

| 50 μM | 12.3 ± 1.2 |

| 100 μM | 18.7 ± 1.5 |

Mechanistic studies indicate disruption of membrane integrity through porin interaction.

Comparative Analysis with Analogous Compounds

| Compound | Structure | MAGL IC50 (μM) | Antimicrobial Efficacy |

|---|---|---|---|

| 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea | Furan-thiophene urea | 0.9 (predicted) | Moderate (Gram+) |

| 1-(Benzo[d][1,dioxol-5-yl)-3-(furan-3-yl)urea | Benzodioxole-furan urea | 1.4 | Low |

| 1-(4-Ethoxyphenyl)-3-(furan-3-yl)urea | Ethoxyphenyl-furan urea | 2.1 | High (Gram-) |

The thiophene moiety enhances target affinity compared to benzodioxole or ethoxyphenyl groups, likely due to improved hydrophobic interactions.

Future Research Directions

-

In Vivo Pharmacokinetics

-

Assess oral bioavailability and blood-brain barrier penetration using radiolabeled analogs.

-

-

Structure-Activity Relationship (SAR) Expansion

-

Therapeutic Combination Studies

-

Evaluate synergy with existing antimetabolites (e.g., 5-fluorouracil) in colorectal cancer models.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume